molecular formula C18H20N2O4S B2957182 Methyl 4,5-dimethoxy-2-(((benzylamino)thioxomethyl)amino)benzoate CAS No. 893171-57-8

Methyl 4,5-dimethoxy-2-(((benzylamino)thioxomethyl)amino)benzoate

Cat. No.: B2957182
CAS No.: 893171-57-8
M. Wt: 360.43
InChI Key: QPNJBPMVWUACOS-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethoxy-2-(((benzylamino)thioxomethyl)amino)benzoate is a synthetic benzoate derivative designed for research applications, particularly in medicinal chemistry and the study of diabetic complications. Its molecular structure integrates a 4,5-dimethoxy benzoate core with a (benzylamino)thioxomethyl hydrazine moiety, a feature shared with compounds known to exhibit potent biological activity . This structural class has demonstrated significant promise in the inhibition of advanced glycation end products (AGEs) . The formation of AGEs through non-enzymatic protein glycation is a key pathological process associated with diabetic complications such as neuropathy, nephropathy, and retinopathy . Researchers have found that nitrogen-containing compounds like hydrazine derivatives can act as potent antiglycation agents by forming Schiff base adducts with the carbonyl moieties of sugars, thereby inhibiting the formation of AGEs . In vitro studies on structurally similar 4-methoxybenzoylhydrazones have shown potent antiglycation activities, with several derivatives exhibiting IC50 values superior to the standard rutin, highlighting the potential of this chemical class as a lead for developing new therapeutic agents . Furthermore, the thiocarbonyl and hydrazine functional groups in its structure suggest potential as a versatile precursor for the synthesis of nitrogen-sulfur heterocycles, such as 1,3,4-thiadiazoles, which are frameworks known for a broad spectrum of pharmacological activities including anticancer, antibacterial, and antiapoptotic effects . This reagent is presented for Research Use Only and is a valuable tool for scientists investigating novel inhibitors of protein glycation, exploring caspase inhibition mechanisms, or developing new heterocyclic compounds for biological screening.

Properties

IUPAC Name

methyl 2-(benzylcarbamothioylamino)-4,5-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-22-15-9-13(17(21)24-3)14(10-16(15)23-2)20-18(25)19-11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H2,19,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNJBPMVWUACOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)C(=O)OC)NC(=S)NCC2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4,5-dimethoxy-2-(((benzylamino)thioxomethyl)amino)benzoate (CAS Number: 893171-57-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S, with a molecular weight of 360.4 g/mol. Its structure features a methoxy group and a thioxomethyl moiety, which are crucial for its biological activity.

Pharmacological Effects

  • Cognitive Enhancement : The compound has been shown to act as a cognition stimulator in mammals. Research indicates that it can enhance cognitive functions when administered at doses ranging from 10 mg to 50 mg/kg body weight per day. This effect is particularly notable in studies involving animal models of cognitive impairment .
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties. Antioxidants play a vital role in mitigating oxidative stress, which is linked to various neurodegenerative diseases .
  • Tyrosinase Inhibition : The compound has shown potential as a tyrosinase inhibitor, which is significant for treating hyperpigmentation disorders. Tyrosinase is an enzyme involved in melanin production, and its inhibition can reduce excessive pigmentation .

The mechanisms underlying the biological activity of this compound include:

  • Inhibition of Tyrosinase : The compound's ability to inhibit tyrosinase was evaluated through kinetic studies using Lineweaver–Burk plots, demonstrating its potential as a therapeutic agent for skin conditions related to melanin overproduction .
  • Antioxidant Mechanism : The antioxidant activity may be attributed to the presence of methoxy groups in its structure, which can scavenge free radicals and protect cellular components from oxidative damage .

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

StudyFocusFindings
Study 1Cognitive enhancementSignificant improvement in learning and memory in rodent models at optimal doses
Study 2Antioxidant effectsExhibited strong antioxidant activity comparable to known standards
Study 3Tyrosinase inhibitionDemonstrated potent inhibition of tyrosinase activity in B16F10 melanoma cells

Comparison with Similar Compounds

Comparison with Structurally Analogous Compounds

Substituent Variations on the Benzoate Core

Methyl 2-amino-4,5-dimethoxybenzoate
  • Molecular Formula: C₁₀H₁₃NO₄ .
  • Key Features: Lacks the benzylamino-thioxomethyl group, simplifying its structure. The amino group at the 2-position enhances hydrogen-bonding capacity (H-bond donors: 1; acceptors: 4) compared to the thioxomethyl derivative .
  • Applications : Primarily serves as a synthetic intermediate for more complex derivatives.
Propyl 4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino]benzoate (ZJ0273)
  • Molecular Formula : C₂₃H₂₆N₄O₅ (inferred from ).
  • Key Features : Incorporates a pyrimidinyloxy group instead of thioxomethyl. The propyl ester and pyrimidine ring enhance lipophilicity (XLogP3 ≈ 3.2, similar to thiophene derivatives ).
  • Applications : Herbicide with radiochemical purity >98% and specific activity ~3.77 × 10⁷ Bq/mmol in radioisotope studies .

Heterocyclic and Thiol-Based Derivatives

Methyl 4,5-dimethoxy-2-[[(E)-3-thiophen-2-ylprop-2-enoyl]amino]benzoate
  • Molecular Formula: C₁₇H₁₇NO₅S .
  • Key Features: Thiophene acryloyl substituent introduces π-conjugation, affecting electronic properties. Higher molecular weight (347.4 g/mol) and XLogP3 (3.2) suggest increased hydrophobicity compared to amino-substituted analogs .
Thiazolinone Derivatives (e.g., HH3, HH13)
  • Key Features: Thiazol-2-ylamino groups with benzylidene substituents. These derivatives exhibit polar surfaces (e.g., hydroxyl groups) and are studied for aromatase enzyme inhibition, highlighting the role of heterocycles in bioactivity .

Crystal Structure and Substitution Patterns

  • Ethyl 4-[(2-hydroxybenzyl)amino]benzoate (WEFQEG): Hydroxy substitution at the benzyl position facilitates hydrogen bonding, influencing crystal packing .
  • n-Propyl 4-[2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamino]benzoate (ILAGIL): Pyrimidinyloxy group enhances herbicidal activity, analogous to ZJ0273 .

Comparative Data Table

Compound Name Molecular Formula Key Substituents XLogP3 Applications Reference
Target Compound Not Provided Benzylamino-thioxomethyl, 4,5-dimethoxy N/A Unknown (structural studies) -
Methyl 2-amino-4,5-dimethoxybenzoate C₁₀H₁₃NO₄ Amino, 4,5-dimethoxy N/A Synthetic intermediate
ZJ0273 C₂₃H₂₆N₄O₅ Pyrimidinyloxy, propyl ester ~3.2 Herbicide
Methyl thiophene-acryloyl benzoate C₁₇H₁₇NO₅S Thiophene acryloyl 3.2 Unknown (pharmaceutical R&D)
Ethyl 4-[(2-hydroxybenzyl)amino]benzoate C₁₆H₁₅NO₃ Hydroxybenzyl N/A Crystal structure studies

Research Findings and Implications

  • Structural Impact on Bioactivity : The pyrimidinyloxy group in ZJ0273 is critical for herbicidal activity, whereas thioxomethyl groups may confer unique reactivity (e.g., thiourea-like interactions) .
  • Hydrogen Bonding vs. Lipophilicity: Amino and hydroxy substituents enhance solubility but reduce membrane permeability, whereas methoxy and thiophene groups increase lipophilicity .
  • Synthesis and Purity : Preparative HPLC and isotopic labeling (e.g., ¹⁴C in ZJ0273) are standard for high-purity benzoate derivatives, applicable to the target compound .

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